CS476 vs. Glibenclamide: Comparable Maximal Hypoglycemic Efficacy with Shorter Duration of Action
In randomized Latin square crossover studies conducted in dogs, CS476 administered orally at 0.03 mg/kg produced maximal blood glucose reduction equivalent to that achieved by glibenclamide at the same 0.03 mg/kg dose. Critically, CS476 exhibited a shorter duration of action compared to glibenclamide, demonstrating that while equipotent on a weight basis, the compounds are pharmacokinetically distinct . The maximal hypoglycemic effect produced by intravenous CS476 administration was comparable on a weight basis to that produced by glibenclamide across normal fasting dogs, rabbits, rats, and mice [1].
| Evidence Dimension | Hypoglycemic efficacy (maximal effect) and duration of action |
|---|---|
| Target Compound Data | Maximal hypoglycemia comparable to glibenclamide on a weight basis; shorter duration of action |
| Comparator Or Baseline | Glibenclamide: same maximal hypoglycemia at 0.03 mg/kg oral dose; longer duration of action |
| Quantified Difference | Equivalent maximal efficacy; CS476 has shorter duration of action (duration difference not numerically quantified in available data) |
| Conditions | Randomized Latin square design in dogs; 0.03 mg/kg oral dose; normal fasting dogs, rabbits, rats, mice for IV administration |
Why This Matters
For researchers requiring potent hypoglycemic induction without prolonged effects that may complicate experimental protocols or recovery phases, CS476 offers the efficacy of glibenclamide with a more controllable time course.
- [1] InvivoChem. CS-476 (NSC302998) In Vivo Pharmacology Data. CAS 41177-35-9. View Source
